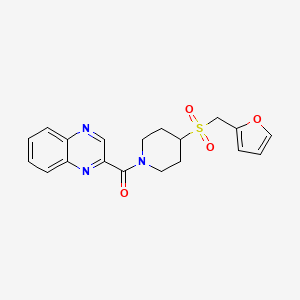
(4-((呋喃-2-基甲基)磺酰基)哌啶-1-基)(喹喔啉-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, a piperidine ring, and a furan moiety
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the furan moiety through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
化学反应分析
Types of Reactions
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines and reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
作用机制
The mechanism of action of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The furan moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
- 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}benzoxazole
- 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}benzothiazole
Uniqueness
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is unique due to its combination of a quinoxaline core with a piperidine ring and a furan moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
生物活性
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a furan-2-ylmethylsulfonyl group and a piperidine moiety. This unique structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula: C19H21N3O5S
Molecular Weight: 391.44 g/mol
CAS Number: 1448033-95-1
Antitumor Activity
Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. The specific mechanisms include:
- Inhibition of Tubulin Polymerization: Compounds similar to 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline have been observed to inhibit tubulin polymerization, which is critical for mitosis. This results in irregular microtubule arrangements and ultimately apoptosis in cancer cells .
- Caspase Activation: The activation of caspases (e.g., caspase-3) has been linked to the compound's ability to induce programmed cell death .
Antimicrobial Properties
Quinoxaline derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the furan and piperidine groups may enhance their interaction with bacterial membranes or specific enzymes, leading to effective microbial inhibition.
Anti-inflammatory Effects
Preliminary studies suggest that compounds like 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and reduce cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonyl group may interact with various enzymes involved in cellular signaling pathways.
- Receptor Modulation: The piperidine moiety can facilitate binding to receptors, potentially influencing neurotransmitter systems or other signaling cascades.
- Electrophilic Reactions: The quinoxaline structure allows for electrophilic substitutions that can modify biological macromolecules, altering their function.
Case Studies and Research Findings
Several studies have investigated the biological effects of quinoxaline derivatives similar to 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline:
属性
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22-9-7-15(8-10-22)27(24,25)13-14-4-3-11-26-14/h1-6,11-12,15H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVGTWOGXOCQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














